N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridine, and benzofuran. These structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the thiophene and pyridine intermediates, which are then coupled through various condensation reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize reaction conditions and minimize waste. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: This reaction can be used to modify the functional groups, altering the compound’s reactivity and stability.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or modulate ion channels, resulting in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Pyridine derivatives: Widely used in medicinal chemistry for their antimicrobial and anticancer activities.
Benzofuran derivatives: Investigated for their potential as therapeutic agents in various diseases.
Uniqueness
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of three different heterocyclic structures, which may confer enhanced biological activity and chemical versatility. This unique structure allows for a wide range of modifications, making it a valuable compound in drug discovery and material science.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-25(22,15-3-4-17-14(11-15)6-8-23-17)20-12-13-5-7-19-16(10-13)18-2-1-9-24-18/h1-5,7,9-11,20H,6,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYYCFDMWFSQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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